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Compound of Interest

Compound Name: N,N-Dimethylbutylamine

Cat. No.: B1196949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for N,N-Dimethylbutylamine. The information is

presented in a structured format to facilitate easy access and comparison, supplemented by

detailed experimental protocols and a visual representation of the spectroscopic analysis

workflow.

Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for N,N-Dimethylbutylamine.

Table 1: ¹H NMR Spectroscopic Data for N,N-
Dimethylbutylamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.22 t 2H -CH₂-N

2.21 s 6H -N(CH₃)₂

1.43 m 2H -CH₂-CH₂-N

1.31 m 2H -CH₂-CH₃

0.92 t 3H -CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for N,N-
Dimethylbutylamine

Chemical Shift (δ) ppm Assignment

59.5 -CH₂-N

45.4 -N(CH₃)₂

29.3 -CH₂-CH₂-N

20.7 -CH₂-CH₃

14.1 -CH₃

Solvent: CDCl₃. Data extracted from a publicly available spectrum.

Table 3: Infrared (IR) Spectroscopic Data for N,N-
Dimethylbutylamine
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Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2800 Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (alkane)

1250 - 1020 Medium C-N stretch (aliphatic amine)

No significant absorption >

3000
-

Absence of N-H stretch,

characteristic of a tertiary

amine[1]

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectra of N,N-
Dimethylbutylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 10-20 mg of N,N-Dimethylbutylamine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment

Spectral Width: 0-10 ppm

Number of Scans: 16

Relaxation Delay: 1.0 s
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Acquisition Time: 4.0 s

3. ¹³C NMR Data Acquisition:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence

Spectral Width: 0-100 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy
1. Sample Preparation:

N,N-Dimethylbutylamine is a liquid and can be analyzed neat.

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin film.

2. Data Acquisition:
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Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Acquire a background spectrum of the clean salt plates before running the sample.

3. Data Processing:

Ratio the sample spectrum against the background spectrum to obtain the final

transmittance or absorbance spectrum.

Identify the wavenumbers of the major absorption bands.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N,N-Dimethylbutylamine.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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